Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate
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Overview
Description
Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzylsulfanyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable benzyl halide with a thiol group on the indole ring.
Esterification: The carboxylic acid group on the indole ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(benzylsulfanyl)-1H-indole-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Methyl 3-(phenylsulfanyl)-1H-indole-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 3-(methylsulfanyl)-1H-indole-4-carboxylate: Contains a methylsulfanyl group instead of a benzylsulfanyl group.
Uniqueness:
- The presence of the benzylsulfanyl group can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs.
- The specific substitution pattern on the indole ring can lead to unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
188656-65-7 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
methyl 3-benzylsulfanyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-20-17(19)13-8-5-9-14-16(13)15(10-18-14)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 |
InChI Key |
LYHNYXXUMTUWJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=C2SCC3=CC=CC=C3 |
Origin of Product |
United States |
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